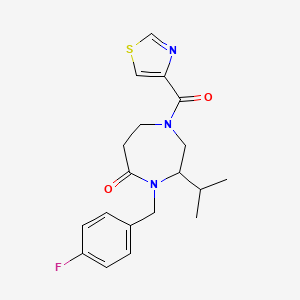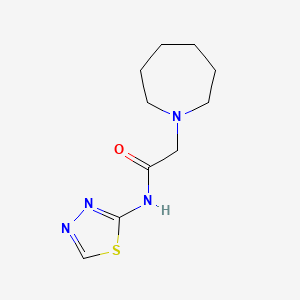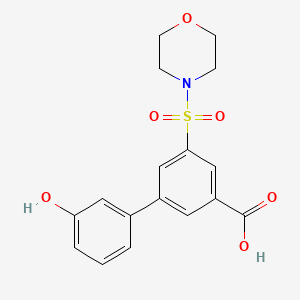![molecular formula C19H19N3O B5404236 {1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B5404236.png)
{1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide, also known as PPEF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PPEF is a benzimidazole derivative that has a formamide functional group attached to the ethyl chain. In recent years, researchers have focused on synthesizing PPEF and investigating its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of {1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide is not fully understood. However, it is believed that {1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide exerts its therapeutic effects by interacting with various cellular targets. In cancer cells, {1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide inhibits the activity of enzymes involved in cell proliferation and survival, leading to apoptosis. Inflammation is a complex process involving various signaling pathways, and {1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide has been found to inhibit the production of pro-inflammatory cytokines by blocking the activity of certain enzymes. In diabetes, {1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide improves glucose tolerance and insulin sensitivity by increasing the activity of enzymes involved in glucose metabolism.
Biochemical and physiological effects:
{1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide has been found to exhibit various biochemical and physiological effects in animal models. In cancer research, {1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide has been shown to induce apoptosis in cancer cells, inhibit cell proliferation and migration, and reduce tumor growth. Inflammation is a complex process involving various signaling pathways, and {1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and improve tissue damage. Additionally, {1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using {1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide in lab experiments include its potential as a therapeutic agent in various disease conditions, its relatively easy synthesis method, and its ability to interact with various cellular targets. However, the limitations of using {1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide in lab experiments include its low yield in the synthesis method, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on {1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide. One direction is to investigate its potential as a therapeutic agent in other disease conditions, such as cardiovascular disease and neurodegenerative disorders. Another direction is to optimize the synthesis method of {1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide to increase its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of {1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide and its potential toxicity in humans.
Métodos De Síntesis
The synthesis of {1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide involves a multi-step process that begins with the condensation of o-phenylenediamine with cinnamaldehyde to form 1-(3-phenyl-2-propen-1-yl)-1H-benzimidazole. This intermediate is then reacted with ethyl chloroformate and formamide to yield {1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide. The overall yield of the synthesis method is around 50%.
Aplicaciones Científicas De Investigación
{1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide has been studied extensively for its potential as a therapeutic agent in various disease conditions. It has shown promising results in the treatment of cancer, diabetes, and inflammation. In cancer research, {1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes. {1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, {1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Propiedades
IUPAC Name |
N-[1-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-15(20-14-23)19-21-17-11-5-6-12-18(17)22(19)13-7-10-16-8-3-2-4-9-16/h2-12,14-15H,13H2,1H3,(H,20,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHGURBJURRFMY-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC=CC3=CC=CC=C3)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=NC2=CC=CC=C2N1C/C=C/C3=CC=CC=C3)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{1-[(2E)-3-Phenylprop-2-EN-1-YL]-1H-1,3-benzodiazol-2-YL}ethyl)formamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(3-ethoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5404179.png)

![4-(4-{[5-(3-acetylphenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B5404194.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5404200.png)
![4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5404208.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide](/img/structure/B5404209.png)

![N-[2-(2-ethoxyphenyl)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5404229.png)
![N-(3-ethyl-1-adamantyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5404241.png)
![N-(2-(4-bromophenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5404248.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5404264.png)